![molecular formula C29H23NO B4862592 5-(3-phenoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B4862592.png)
5-(3-phenoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine
Overview
Description
5-(3-phenoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine is a complex organic compound that belongs to the class of phenanthridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties. The structure of this compound includes a phenoxyphenyl group attached to a tetrahydrobenzo[a]phenanthridine core, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-phenoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine can be achieved through various synthetic routes. One common method involves the cyclization of biaryl precursors under specific conditions. For example, the reaction of 2-isocyanobiaryls with hydrazines can lead to the formation of phenanthridine derivatives . Another approach involves the use of photocatalytic reactions, where visible-light Ir photocatalysis is employed to achieve regioselective synthesis of phenanthridine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-(3-phenoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthridinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrophenanthridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxyphenyl group, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Phenanthridinone derivatives.
Reduction: Dihydrophenanthridine derivatives.
Substitution: Various substituted phenanthridine derivatives depending on the reagents used.
Scientific Research Applications
5-(3-phenoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA-binding agent and its interactions with biological macromolecules.
Industry: Used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 5-(3-phenoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, it can interact with bacterial cell wall proteins, affecting cell wall permeability and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: A simpler analog with similar DNA-binding properties.
Dihydrophenanthridine: A reduced form with different biological activities.
Phenanthridinone: An oxidized form with distinct chemical properties.
Uniqueness
5-(3-phenoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine is unique due to its specific substitution pattern and the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties compared to other phenanthridine derivatives .
Properties
IUPAC Name |
5-(3-phenoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO/c1-2-11-22(12-3-1)31-23-13-8-10-21(19-23)29-26-16-7-6-15-25(26)28-24-14-5-4-9-20(24)17-18-27(28)30-29/h1-5,8-14,17-19H,6-7,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZGGYYPFPUKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=CC4=CC=CC=C43)N=C2C5=CC(=CC=C5)OC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




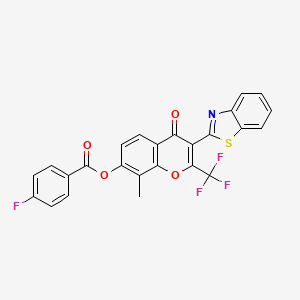
![N-(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)THIOPHENE-2-CARBOXAMIDE](/img/structure/B4862552.png)
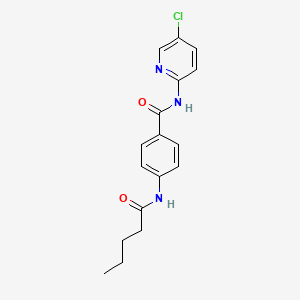
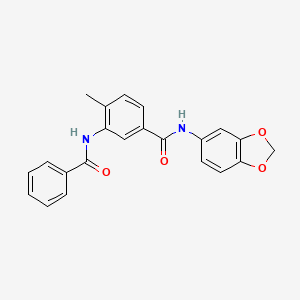
![2-((Z)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE](/img/structure/B4862579.png)
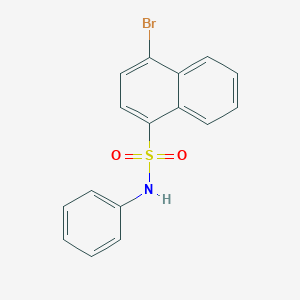
![1-(4-Methylpiperazin-1-yl)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;dihydrochloride](/img/structure/B4862610.png)
![1-(2-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B4862612.png)
![N-[2-(dimethylamino)ethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B4862618.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide](/img/structure/B4862619.png)
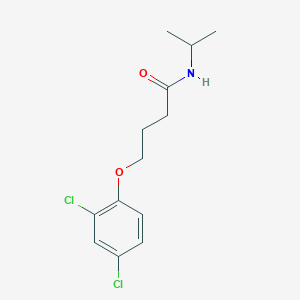
![methyl 5-methyl-2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4862632.png)
